

Clofilium tosylate high-throughput screening malignant rhabdoid tumors

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Compound Focus: Clofilium Tosylate

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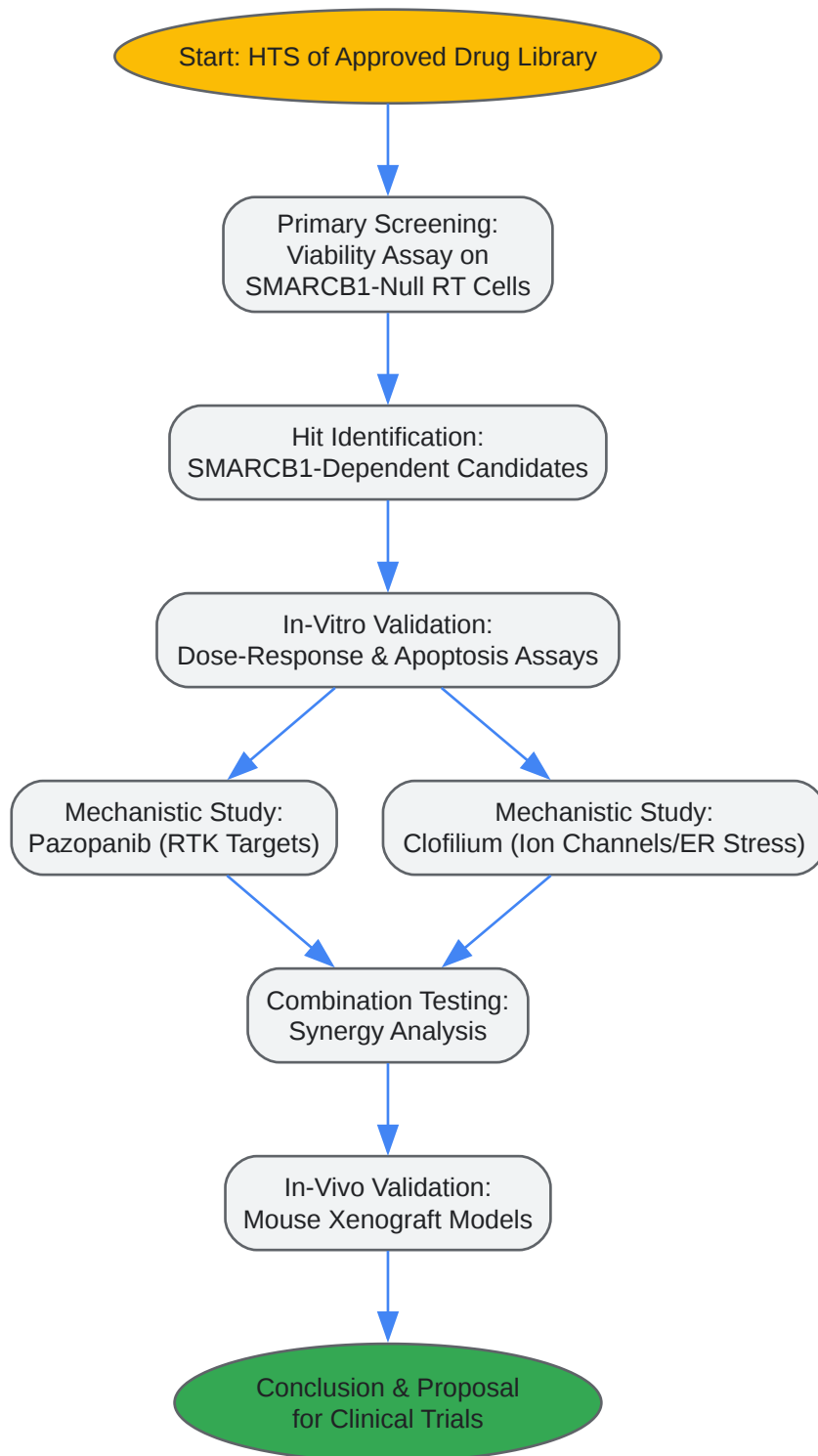
Core Findings from HTS and Validation Studies

Study Aspect	Key Findings
HTS & Candidate Drugs	High-throughput screening of approved drugs identified Pazopanib (broad TKI) and Clofilium tosylate (K ⁺ channel blocker) as SMARCB1-dependent candidates [1].
Pazopanib Targets	Primary targets in RTs were identified as PDGFR α/β and FGFR2, the most highly expressed RTKs in primary tumors. Broad RTK inhibition was more effective than individual target inhibition [1].
CfT Mechanism	CfT perturbs protein metabolism and induces endoplasmic reticulum stress. It also inhibits Ca ²⁺ channels, NMDA receptor channels, and Na ⁺ , K ⁺ -ATPase in neurons [1] [2].
In Vitro Combination	Combination of Pazopanib and CfT synergistically induced apoptosis in RT cells [1]. CfT alone can induce Bcl-2-insensitive apoptosis via caspase-3 activation in other cancer cell lines [3].
In Vivo Efficacy	In mouse models, the Pazopanib/CfT combination reduced tumor growth, matching the efficiency of conventional chemotherapy [1].

Mechanisms and Dosage for Key Reagents

Reagent / Parameter	Description / Value
Pazopanib	A broad-spectrum inhibitor of receptor tyrosine kinases (RTKs) [1].
Clofilium Tosylate (CfT)	Potassium channel (Kv) blocker; also inhibits HVG Ca ²⁺ channels, NMDA receptor channels, and Na ⁺ ,K ⁺ -ATPase [1] [2].
Cell Lines	Malignant Rhabdoid Tumor (MRT) cell models (e.g., G401) [1].
CfT (In Vitro IC50)	~10 μ M for induction of apoptosis in HL-60 cells [3].
In Vivo Dosing	Efficacy demonstrated in mouse xenograft models with combination therapy [1].

The experimental workflow for this HTS campaign and subsequent validation involves multiple stages, as visualized below.



High-Throughput Screening and Validation Workflow for MRT Therapeutics

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Detailed Experimental Protocols

Protocol 1: High-Throughput Viability Screening

This protocol aims to identify compounds that selectively reduce the viability of SMARCB1-deficient malignant rhabdoid tumor (MRT) cells.

- **Cell Lines and Culture:** Use paired isogenic MRT cell lines, typically with SMARCB1 knockout. Culture cells in recommended medium (e.g., DMEM with 10% FBS) and maintain at 37°C with 5% CO₂.
- **Compound Library Preparation:** Source a library of approved drugs (e.g., the Prestwick Chemical Library). Prepare compound stocks in DMSO and pre-spot them into 384-well assay plates [4].
- **Cell Seeding and Compound Treatment:** Seed cells into assay plates at a density of 1,000-2,000 cells per well in culture medium. After cell adhesion, treat with compounds at a desired concentration (e.g., 10 µM). Include DMSO-only wells as negative controls.
- **Viability Quantification:** After a 72-96 hour incubation, assess cell viability using a PrestoBlue assay [4]. Add PrestoBlue reagent directly to the medium (10% final concentration), incubate for 1-4 hours, and measure fluorescence (Ex 560/Em 590) with a plate reader.
- **Hit Selection:** Calculate percent viability relative to DMSO controls. Prioritize hits that show significant viability reduction in SMARCB1-null cells but less effect in SMARCB1-wild-type cells.

Protocol 2: In Vitro Combination Efficacy and Apoptosis

This protocol validates the synergistic effect of Pazopanib and **Clofilium tosylate** (CfT) and measures the induction of apoptosis.

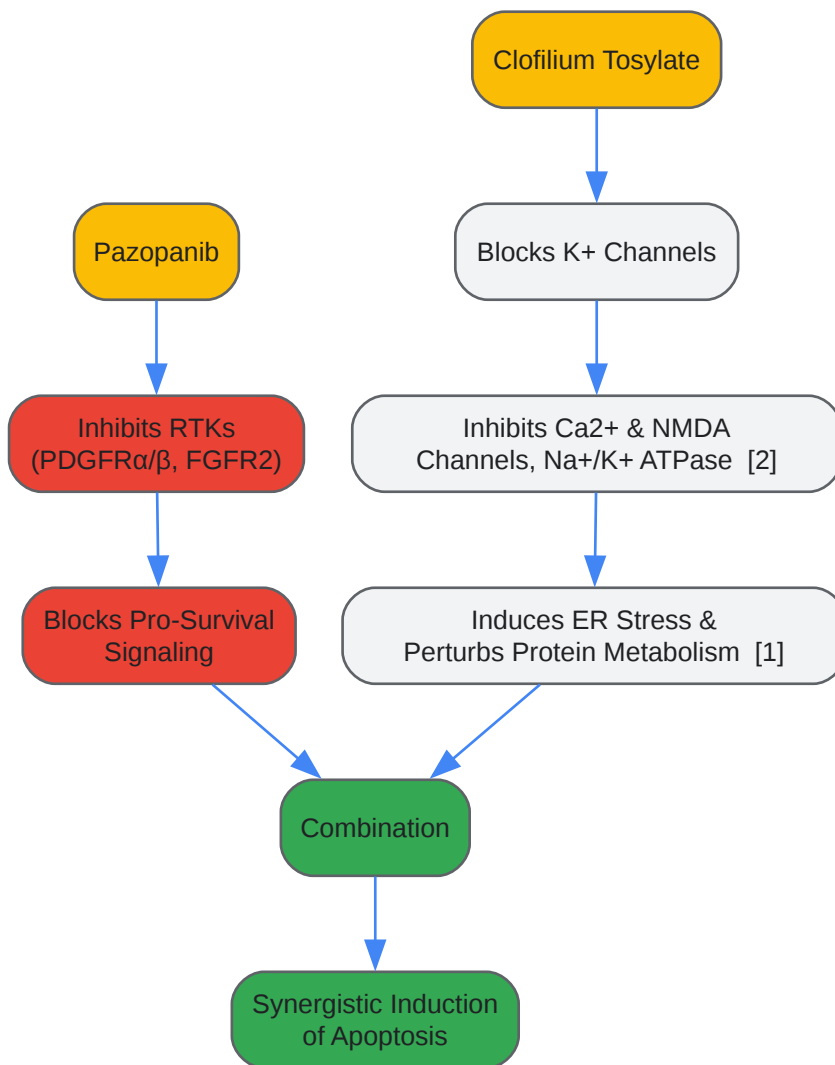
- **Combination Treatment:** Seed validated MRT cells in 96-well plates. The next day, treat with a matrix of Pazopanib and CfT concentrations alone and in combination. A typical range is 0.1-20 µM for each drug.
- **Apoptosis Assay (Caspase-3 Activation):** After 48 hours of treatment, assay for caspase-3 activity using a fluorometric immunosorbent enzyme assay [3]. Lyse cells and incubate with a caspase-3-specific substrate. Measure fluorescence over time to calculate enzyme activity. A 10-fold increase in activity indicates robust apoptosis induction [3].
- **Apoptosis Assay (Annexin V/PI Staining):** As a complementary method, use flow cytometry with FITC-Annexin V and Propidium Iodide (PI) staining after 4-16 hours of treatment with 10 µM CfT [3]. This distinguishes early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells.

Protocol 3: In Vivo Efficacy in Xenograft Models

This protocol evaluates the anti-tumor efficacy of the drug combination in a mouse model.

- **Animal Model Establishment:** Subcutaneously implant MRT cells (e.g., 5 million G401 cells) into the flanks of immunocompromised mice. Allow tumors to establish until they reach a palpable size (~100-150 mm³).
- **Treatment Groups and Dosing:** Randomize mice into four groups: Vehicle control, Pazopanib alone, CfT alone, and Pazopanib + CfT combination. Administer drugs via intraperitoneal injection or oral gavage. A typical regimen is daily dosing for 21-28 days. Pazopanib can be dosed at 100 mg/kg, and CfT at 5 mg/kg, based on prior efficacy studies [1].
- **Tumor Monitoring and Endpoint Analysis:** Measure tumor volumes with calipers 2-3 times per week. Calculate volume using the formula: $(\text{Length} \times \text{Width}^2)/2$. At the end of the study, harvest tumors and weigh them. Process them for further analysis (e.g., immunohistochemistry for cleaved caspase-3).

The signaling mechanisms through which Pazopanib and **Clofilium tosylate** exert their combined effects on MRT cells are summarized in the following pathway diagram.



Proposed Combined Mechanism of Pazopanib and Clofilium Tosylate

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Discussion for Clinical Translation

The high-throughput screening strategy successfully identified Pazopanib and **Clofilium tosylate** as a promising drug combination for treating malignant rhabdoid tumors. The synergy arises from a multi-targeted attack: Pazopanib broadly inhibits pro-survival receptor tyrosine kinases, while Clofilium induces multiple cellular stresses, including ion channel disruption and ER stress, ultimately leading to caspase-3-mediated apoptosis [1] [2] [3].

The **Pazopanib/CfT combination** is particularly compelling because it matches the efficacy of conventional chemotherapy in preclinical models [1], offering a potential new therapeutic strategy for a childhood cancer with a poor prognosis.

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